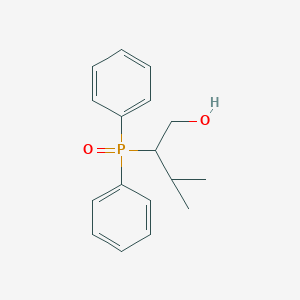
2-(Diphenylphosphoryl)-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphoryl)-3-methylbutan-1-ol is an organic compound that features a diphenylphosphoryl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methylbutan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-(Diphenylphosphoryl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(Diphenylphosphoryl)-3-methylbutanal or 2-(Diphenylphosphoryl)-3-methylbutanone.
Reduction: Formation of 2-(Diphenylphosphoryl)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Diphenylphosphoryl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various chemical reactions, such as phosphorylation and dephosphorylation, which are crucial in cellular signaling and metabolic processes. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry.
類似化合物との比較
Similar Compounds
Diphenylphosphoryl chloride: A precursor used in the synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol.
Diphenylphosphoryl azide: Another phosphoryl-containing compound with different reactivity and applications.
2-(Diphenylphosphoryl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of a diphenylphosphoryl group and a butanol backbone. This structure imparts distinct chemical properties, such as its ability to undergo various reactions and form stable complexes. Its versatility in scientific research and industrial applications further highlights its uniqueness compared to similar compounds.
特性
CAS番号 |
89841-30-5 |
|---|---|
分子式 |
C17H21O2P |
分子量 |
288.32 g/mol |
IUPAC名 |
2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
InChIキー |
GFEQCYZLYPZQPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


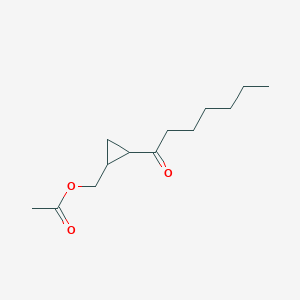
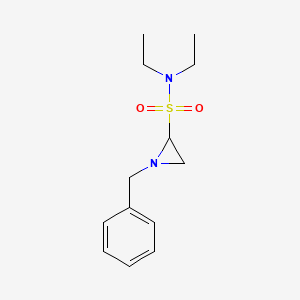
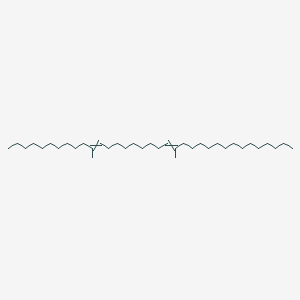
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
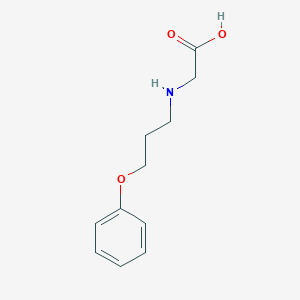
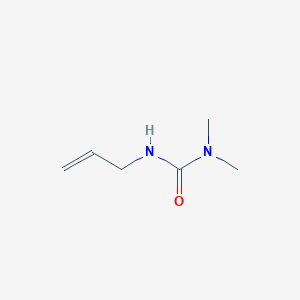
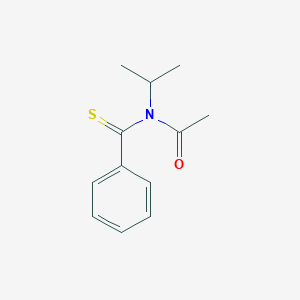

amino}-L-alanine](/img/structure/B14386679.png)

![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

